The compound falls under the category of volatile organic compounds (VOCs) and is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon chain.
The synthesis of 3-hexen-1-ol, formate can be achieved through several methods, primarily focusing on the partial hydrogenation of 3-hexyne-1-ol.
The molecular structure of 3-Hexen-1-ol features:
The structure can be confirmed through various spectroscopic techniques:
3-Hexen-1-ol participates in several chemical reactions:
The efficiency and selectivity of these reactions depend on factors such as temperature, pressure, and catalyst choice.
The mechanism by which 3-Hexen-1-ol exerts its effects primarily relates to its role as a volatile compound influencing aroma and flavor profiles in food products.
In plant systems, it acts as an allelochemical, potentially affecting neighboring plants' growth and development. Its interaction with sensory receptors in humans contributes to its perception as a fresh green note in various foods and fragrances.
Property | Value |
---|---|
Boiling Point | Approximately 156 °C |
Melting Point | Not applicable |
Density | Approximately 0.83 g/cm³ |
Solubility | Soluble in alcohols; slightly soluble in water |
These properties influence its applications in food flavoring and fragrance formulations.
3-Hexen-1-ol has diverse applications across various industries:
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